
4-(bromomethyl)-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-1,2-dihydroquinoline-2-one is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a light yellow to light reddish yellow solid . This compound is used as an intermediate in various chemical syntheses and has applications in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromomethyl-1,2-dihydroquinoline-2-one involves the bromination of acetoacetanilide in chloroform, followed by cyclization in concentrated sulfuric acid . The bromination reaction is carried out at temperatures below 30°C, with a chloroform solution of bromine added slowly. After the addition, the mixture is stirred at 20-30°C for 2-3 hours, then heated to 60-65°C and stirred for an additional 0.5-1 hour . The cyclization step involves cooling concentrated sulfuric acid to 5-10°C, adding bromo-acetoacetanilide in batches while maintaining the temperature below 20°C, and then allowing the temperature to rise to 25-30°C for a 2-3 hour reaction .
Industrial Production Methods
Industrial production methods for 4-bromomethyl-1,2-dihydroquinoline-2-one typically follow similar synthetic routes but are optimized for larger scale production. This includes controlling reaction temperatures and minimizing the loss of solvents like chloroform to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-1,2-dihydroquinoline-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in chloroform is used for the bromination step.
Cyclization: Concentrated sulfuric acid is used for the cyclization step.
Major Products
The major products formed from these reactions include intermediates for pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Bromomethyl-1,2-dihydroquinoline-2-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromomethyl-1,2-dihydroquinoline-2-one involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rebamipide, it acts as a precursor that undergoes further chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethylquinolin-2-one
- 4-Bromomethyl-2-quinolinone
- 2-Hydroxy-4-bromomethylquinoline
Uniqueness
4-Bromomethyl-1,2-dihydroquinoline-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of important pharmaceutical compounds . Its ability to undergo substitution and cyclization reactions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-(bromomethyl)-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5,8H,6H2 |
InChI Key |
NDJLTJCNOXFUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2CBr)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)

![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)

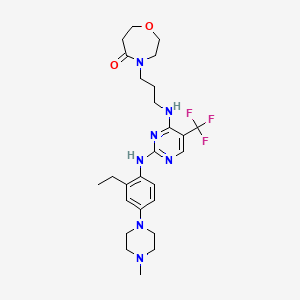
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
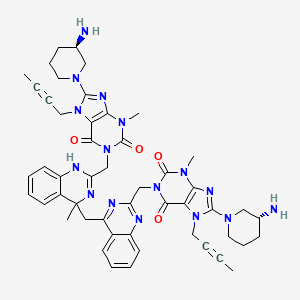
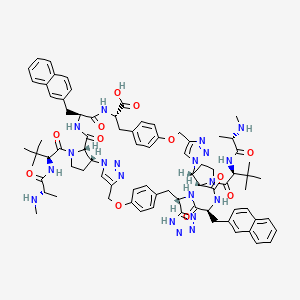
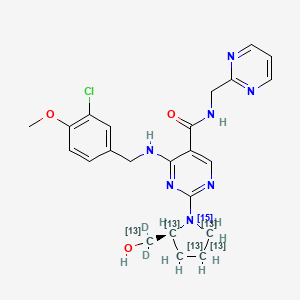
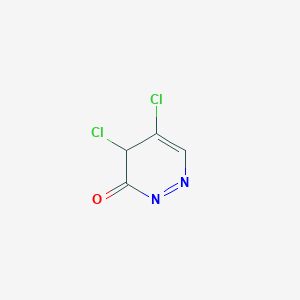
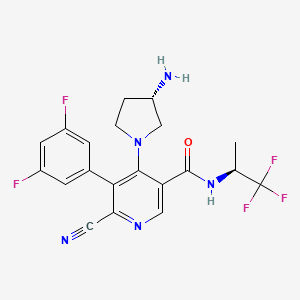


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
